molecular formula C15H13N3OS3 B285427 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Katalognummer B285427
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: QOBZEQORZDNHFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MTAA is a thiazole-based compound that has shown promising results in various studies, making it a valuable compound for further research.

Wirkmechanismus

The mechanism of action of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and the inhibition of their formation can lead to the inhibition of cell proliferation. 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects on cells. Studies have shown that 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can induce G2/M cell cycle arrest, leading to the inhibition of cell proliferation. 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has also been shown to induce the expression of various genes that are involved in apoptosis, leading to the programmed cell death of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has various advantages and limitations for lab experiments. One of the main advantages of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is its ability to inhibit the growth of cancer cells, making it a valuable compound for the development of new cancer treatments. However, one of the limitations of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. One potential direction is the development of new cancer treatments based on the compound. Another potential direction is the investigation of the potential use of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research is needed to investigate the potential side effects of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide and to determine its safety for use in humans.
Conclusion
In conclusion, 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a thiazole-based compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicine, particularly in the development of new cancer treatments. While there are limitations to the use of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide in lab experiments, further research is needed to investigate its potential as a treatment for various diseases and to determine its safety for use in humans.

Synthesemethoden

The synthesis of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves a series of chemical reactions that result in the formation of the final product. The synthesis of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-aminothiazole with 4-methylphenyl isothiocyanate, followed by the reaction of the resulting intermediate with N-(2-bromoacetyl)thiazole. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been the subject of various scientific research studies due to its potential applications in the field of medicine. One of the most notable applications of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is its potential use as an anticancer agent. Studies have shown that 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

Eigenschaften

Molekularformel

C15H13N3OS3

Molekulargewicht

347.5 g/mol

IUPAC-Name

2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H13N3OS3/c1-10-2-4-11(5-3-10)12-8-21-15(17-12)22-9-13(19)18-14-16-6-7-20-14/h2-8H,9H2,1H3,(H,16,18,19)

InChI-Schlüssel

QOBZEQORZDNHFF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC=CS3

Kanonische SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.